molecular formula C18H26BrClN2O3 B5251226 Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride

Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride

Cat. No.: B5251226
M. Wt: 433.8 g/mol
InChI Key: ZFDHQMKMRCWTBF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride is a synthetic compound belonging to the indole class of organic compounds Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of bromine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

IUPAC Name

ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3.ClH/c1-6-21(7-2)11-15-17(18(22)24-8-3)12-9-16(23-5)13(19)10-14(12)20(15)4;/h9-10H,6-8,11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHQMKMRCWTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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